molecular formula C12H13NO6 B1336463 2-{[(benzyloxy)carbonyl](carboxymethyl)amino}acetic acid CAS No. 17335-88-5

2-{[(benzyloxy)carbonyl](carboxymethyl)amino}acetic acid

Cat. No.: B1336463
CAS No.: 17335-88-5
M. Wt: 267.23 g/mol
InChI Key: VOABBQIQCAKTIC-UHFFFAOYSA-N
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Description

2-{(Benzyloxy)carbonylamino}acetic acid is a synthetic amino acid derivative characterized by a benzyloxycarbonyl (Cbz) protecting group, a carboxymethyl-substituted amino moiety, and an acetic acid backbone. This compound is primarily used in peptide synthesis and medicinal chemistry as a building block for introducing chelating or functionalized side chains. Its structure enables versatile reactivity, particularly in metal coordination and conjugation with biomolecules .

Properties

IUPAC Name

2-[carboxymethyl(phenylmethoxycarbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO6/c14-10(15)6-13(7-11(16)17)12(18)19-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOABBQIQCAKTIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435755
Record name N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17335-88-5
Record name N-(Carboxymethyl)-N-[(phenylmethoxy)carbonyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17335-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 2-{(benzyloxy)carbonylamino}acetic acid typically involves:

  • Protection of the amino group of glycine or its derivatives with the benzyloxycarbonyl (Cbz) group.
  • Introduction of the carboxymethyl substituent via alkylation or acylation reactions.
  • Isolation and purification of the protected amino acid derivative.

Specific Synthetic Routes

Alkylation of Iminodiacetic Acid Derivatives

One common approach involves the alkylation of iminodiacetic acid or its esters with benzyl chloroformate (Cbz-Cl) under basic conditions to introduce the benzyloxycarbonyl protecting group on the amino functionality. The carboxymethyl group is inherent in the iminodiacetic acid structure.

  • Reaction conditions: Typically performed in aqueous alkaline media (e.g., 2N NaOH) with benzyl chloroformate.
  • Phase-transfer catalysts such as poly(oxyalkylene) glycols may be used to enhance reaction efficiency.
  • The reaction yields the alkali metal salt of the N-benzyloxycarbonyl amino acid, which is then acidified to precipitate the free acid.
Acidification and Isolation
  • The reaction mixture is acidified carefully, often with hydrochloric acid, to a pH range of about 1.5 to 3.0 to precipitate the protected amino acid.
  • Cooling during acidification (5–20 °C) helps control precipitation and purity.
  • The precipitate is isolated by filtration and purified by recrystallization or solvent extraction (e.g., ethyl acetate extraction).
Alternative Route via α-Hydroxy Glycinate Chlorination

Another method involves the conversion of α-hydroxy glycinate derivatives to the corresponding chloroacetate esters, which can then be reacted with benzyl carbamate to form the Cbz-protected amino acid ester.

  • Example: Isopropyl 2-(((benzyloxy)carbonyl)amino)-2-chloroacetate synthesized from benzyl carbamate and isopropyl 2-oxoacetate.
  • Reaction conditions: Stirring in dichloromethane with thionyl chloride at room temperature for several hours.
  • Yields reported around 73–93% over two steps.

Deprotection and Further Functionalization

  • The benzyloxycarbonyl group can be removed by catalytic hydrogenation or hydrolysis to restore the free amino group if needed.
  • The protected amino acid can be further derivatized, for example, by conversion to cyclic anhydrides or amides for peptide synthesis.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Alkylation of iminodiacetic acid Iminodiacetic acid, benzyl chloroformate 2N NaOH, phase-transfer catalyst, acidification (HCl, pH 1.5–3) 70–90 Precipitation controlled by pH and temp; purification by recrystallization
α-Hydroxy glycinate chlorination Benzyl carbamate, isopropyl 2-oxoacetate Thionyl chloride, DCM, room temp, 6 h 73–93 Two-step process; white solid product; characterized by NMR and IR
Conversion to cyclic anhydride and amide Protected amino acid esters Trifluoroacetic anhydride, DCC, acetic anhydride Variable Used for further peptide synthesis; requires deprotection step

Research Findings and Notes

  • The acidification step is critical for obtaining high purity and yield of the protected amino acid. The pH must be carefully controlled to induce precipitation without forming viscous slurries or incomplete crystallization.
  • Use of phase-transfer catalysts improves reaction rates and yields in aqueous media.
  • The benzyloxycarbonyl protecting group is stable under mild acidic and basic conditions but can be removed by catalytic hydrogenation, allowing for flexible synthetic routes.
  • Characterization of intermediates and final products is typically done by ^1H NMR, ^13C NMR, FT-IR, and melting point analysis to confirm structure and purity.
  • Alternative protecting groups and derivatives (e.g., fluorenylmethoxycarbonyl) have been synthesized using similar methods, indicating the versatility of the approach.

Chemical Reactions Analysis

Types of Reactions

2-{[(benzyloxy)carbonyl](carboxymethyl)amino}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce deprotected glycine derivatives .

Scientific Research Applications

Scientific Research Applications of 2-{(benzyloxy)carbonylamino}acetic acid

2-{(benzyloxy)carbonylamino}acetic acid is a versatile compound with applications spanning chemistry, biology, medicine, and industry. Its unique structure, featuring a benzyloxycarbonyl (Cbz) group, makes it a valuable reagent in peptide synthesis and other chemical and biological applications. The Cbz group protects the amino group, enabling selective reactions at other sites and preventing unwanted side reactions, which is crucial in peptide synthesis.

Chemistry

2-{(benzyloxy)carbonylamino}acetic acid serves as a reagent in peptide synthesis and as a building block for creating complex molecules. The protection of the amino group by the benzyloxycarbonyl group is essential in peptide synthesis to prevent unwanted side reactions.

Biology

This compound is utilized in studying enzyme mechanisms and protein interactions . Its structural features and protective properties facilitate research into biological processes at the molecular level. 2-{(Benzyloxy)carbonylamino}acetic acid has been studied for various biological activities, including the inhibition of Calcium Activated Chloride Channels (CaCCs). Derivatives of this compound have demonstrated significant inhibitory effects on TMEM16A channels, which play a crucial role in physiological processes such as epithelial secretion and smooth muscle contraction. Some compounds exhibit IC50 values less than 6 μM, indicating potent activity against these channels.

Medicine

2-{(benzyloxy)carbonylamino}acetic acid is investigated for potential therapeutic applications , including drug development . Benzofuran derivatives related to this compound have shown antiviral and antimicrobial properties. Modifications in the structure can enhance these activities, making them potential candidates for therapeutic development.

Industry

In industrial settings, 2-{(benzyloxy)carbonylamino}acetic acid is utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing . The industrial production of this compound involves synthetic routes optimized for high yield and purity, using large reactors and precise control of temperature, pH, and reaction time.

Mechanism of Action

The mechanism of action of 2-{[(benzyloxy)carbonyl](carboxymethyl)amino}acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions .

Comparison with Similar Compounds

Structurally analogous compounds share the Cbz-protected amino acid scaffold but differ in substituents, functional groups, or backbone modifications. Below is a systematic comparison:

Substituent Variations on the Amino Group

Compound A : 2-{(Benzyloxy)carbonylamino}acetic acid
  • Key Features : Carboxymethyl group directly attached to the nitrogen.
  • Applications : Chelation therapy, radiopharmaceuticals, and peptide modification .
Compound B : 2-([(Benzyloxy)carbonyl]amino)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid
  • Structure : Substituted with a 2,3-dihydrobenzodioxin group.
  • Properties : Higher lipophilicity (logP ~1.36) due to the aromatic system; molecular weight 343.34 g/mol .
  • Applications : Neuropharmacology (benzodioxin derivatives are common in CNS drug design) .
Compound C : (R)-2-(((Benzyloxy)carbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
  • Structure : Indanyl substituent enhances steric bulk.
  • Properties : Molar mass 325.36 g/mol; chiral center influences receptor binding .
  • Applications : Asymmetric synthesis of peptidomimetics .
Compound D : 2-([(Benzyloxy)carbonyl]amino)-2-hydroxyacetic acid
  • Structure : Hydroxyl group replaces carboxymethyl.
  • Properties : Lower molecular weight (239.21 g/mol); pKa ~3.44 due to acidic hydroxyl .
  • Applications : Hydroxamic acid precursors in protease inhibitors .

Backbone Modifications

Compound E : (3S)-3-(Benzyloxycarbonyl-carboxymethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester
  • Structure : Pyrrolidine ring introduces conformational rigidity.
  • Synthesis : Multi-step process involving AgClO4-mediated coupling and HCl deprotection .
  • Applications : Macrocyclic chelators for gadolinium-based MRI contrast agents .
Compound F : 2-[carboxymethyl-[2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]acetic acid
  • Structure: Chromenone-derived acetyl group adds aromaticity and photostability.
  • Properties : Molecular weight 377.3 g/mol; XLogP3 0.8 .
  • Applications : Fluorescent probes and enzyme inhibitors .

Functional Group Additions

Compound G : S-phenyl 2-(((benzyloxy)carbonyl)(methyl)amino)ethanethioate
  • Structure : Thioester group enhances electrophilicity.
  • Synthesis : Generated via isobutyl chloroformate activation of the carboxylic acid .
  • Applications : Thioester intermediates in native chemical ligation .

Biological Activity

2-{(Benzyloxy)carbonylamino}acetic acid, also known as N-Cbz-N-methylglycine or Z-N-Me-Gly-OH, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₃NO₄
  • Molecular Weight : 223.23 g/mol
  • CAS Number : 39608-31-6

The compound features a benzyloxycarbonyl group which is significant for its protective properties in peptide synthesis and potential biological interactions.

Biological Activity Overview

2-{(Benzyloxy)carbonylamino}acetic acid has been studied for various biological activities, including:

  • Inhibition of Calcium Activated Chloride Channels (CaCCs) : This compound has been evaluated for its ability to inhibit TMEM16A channels, which play a crucial role in physiological processes such as epithelial secretion and smooth muscle contraction. Recent studies have shown that derivatives of this compound exhibit significant inhibitory effects on TMEM16A, with some compounds demonstrating IC50 values less than 6 μM, indicating potent activity against these channels .
  • Antiviral and Antimicrobial Activities : Benzofuran derivatives related to this compound have been noted for their antiviral and antimicrobial properties. Research indicates that modifications in the structure can enhance these activities, making them potential candidates for therapeutic development .

The primary mechanism through which 2-{(benzyloxy)carbonylamino}acetic acid exerts its biological effects appears to be through modulation of ion channels. Specifically, the inhibition of TMEM16A channels suggests that it may alter chloride ion transport across cell membranes, affecting various cellular processes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
TMEM16A InhibitionIC50 < 6 μM for several derivatives
Antiviral ActivityEffective against specific viral strains
Antimicrobial ActivityInhibitory effects on bacterial growth

Notable Research

  • TMEM16A Inhibition Study : A study synthesized thirty novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids and evaluated their inhibitory activity on TMEM16A using Fischer rat thyroid cells. The best-performing compound exhibited an IC50 value of 2.8 μM, highlighting the potential of structurally similar compounds derived from 2-{(benzyloxy)carbonylamino}acetic acid as selective inhibitors .
  • Antimicrobial Evaluation : Research conducted on benzofuran derivatives indicated that certain modifications could enhance antimicrobial efficacy against various pathogens. This suggests a promising avenue for developing new antimicrobial agents based on the structural framework provided by 2-{(benzyloxy)carbonylamino}acetic acid .

Q & A

Q. How do the compound’s dual functional groups (benzyloxy carbonyl and carboxymethyl amino) influence its coordination chemistry in metal ion adsorption studies?

  • Methodological Answer : The carboxymethyl amino group acts as a tridentate ligand, coordinating metal ions (e.g., Co2+^{2+}, Cu2+^{2+}) via carboxylate oxygen and amino nitrogen. Benzyloxy carbonyl provides steric bulk, reducing aggregation. Adsorption isotherms (Langmuir/Freundlich models) quantify binding capacity, while EXAFS spectroscopy confirms coordination geometry. For example, Co2+^{2+} adsorption capacities of ~120 mg/g have been reported for analogous structures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[(benzyloxy)carbonyl](carboxymethyl)amino}acetic acid
Reactant of Route 2
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2-{[(benzyloxy)carbonyl](carboxymethyl)amino}acetic acid

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